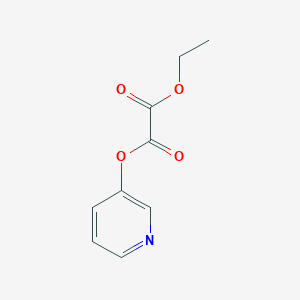
O-(2,5-dichloro-4-nitrophenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,5-dichloro-4-nitrophenyl)hydroxylamine is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,5-dichloro-4-nitrophenyl)hydroxylamine typically involves the nitration of 2,5-dichlorophenol followed by the introduction of the hydroxylamine group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of advanced techniques such as crystallization and chromatography can help achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
O-(2,5-dichloro-4-nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperature controls to optimize yields.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino-substituted compounds, and various substituted phenyl derivatives, depending on the reaction pathway and conditions used.
Scientific Research Applications
O-(2,5-dichloro-4-nitrophenyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which O-(2,5-dichloro-4-nitrophenyl)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s reactivity allows it to modify specific functional groups in biological molecules, leading to changes in their activity and function. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
O-(2,4-dinitrophenyl)hydroxylamine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
O-(4-nitrophenyl)hydroxylamine: Lacks the chlorine atoms, resulting in different chemical properties and uses.
Uniqueness
O-(2,5-dichloro-4-nitrophenyl)hydroxylamine is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity patterns and potential applications compared to its analogs. The combination of these functional groups makes it a versatile compound in various fields of research.
Properties
CAS No. |
426224-89-7 |
|---|---|
Molecular Formula |
C6H4Cl2N2O3 |
Molecular Weight |
223.01 g/mol |
IUPAC Name |
O-(2,5-dichloro-4-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4Cl2N2O3/c7-3-2-6(13-9)4(8)1-5(3)10(11)12/h1-2H,9H2 |
InChI Key |
LVEYVBZPUWPVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)ON)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


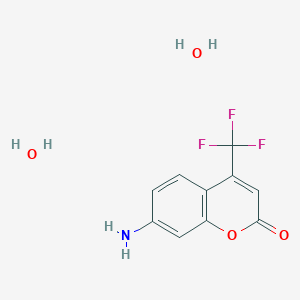

![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
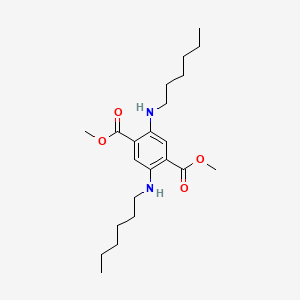
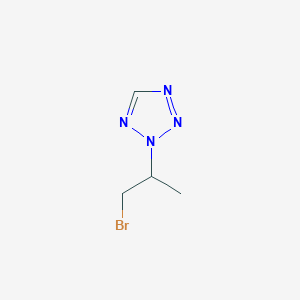
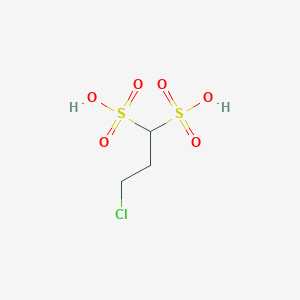


![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)
![1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene](/img/structure/B14256853.png)


![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclopentyl-2-pyridylamine](/img/structure/B14256861.png)
